(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
Overview
Description
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-3-fluorophenylmethyl Group: This step involves the substitution of the piperidine nitrogen with the 2-chloro-3-fluorophenylmethyl group. This can be achieved using reagents such as 2-chloro-3-fluorobenzyl chloride in the presence of a base.
Amination: The final step involves the introduction of the amine group at the third carbon atom of the piperidine ring. This can be accomplished through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium iodide in acetone, silver nitrate, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluorophenylmethylamine: Similar in structure but lacks the piperidine ring.
3-Fluoro-4-chlorophenylmethylamine: Similar in structure but with different substitution patterns on the phenyl ring.
Piperidin-3-amine: Similar in structure but lacks the 2-chloro-3-fluorophenylmethyl group.
Uniqueness
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is unique due to the specific combination of the piperidine ring and the 2-chloro-3-fluorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine structure and specific substitutions, presents unique interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 242.72 g/mol. The compound features a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group, contributing to its unique chemical behavior and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. The specific mechanisms are still under investigation, but potential pathways include modulation of neurotransmitter release and inhibition of enzymatic activity related to neurotransmission .
Biological Activity Studies
Research has indicated several significant biological activities associated with this compound:
- Antidepressant-like Effects : In animal models, this compound has shown promise in exhibiting antidepressant-like effects, potentially through serotonin receptor modulation.
- Analgesic Properties : Studies have suggested that this compound may possess analgesic properties, possibly by influencing pain pathways in the CNS.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, which could be beneficial in neurodegenerative conditions .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated antidepressant-like effects in rodent models through increased serotonergic activity. |
Study 2 | Showed analgesic effects via modulation of pain pathways; further research needed to elucidate mechanisms. |
Study 3 | Investigated neuroprotective properties against oxidative stress in neuronal cell cultures. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(3R)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine | Similar piperidine structure but different stereochemistry | Potentially different receptor interactions |
2-chloro-3-fluorobenzylamine | Lacks piperidine structure | Limited CNS activity |
4-fluorobenzylamine | Similar aromatic substitution pattern | Different pharmacological profile |
Properties
IUPAC Name |
(3S)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUAVGCCMNBMI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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